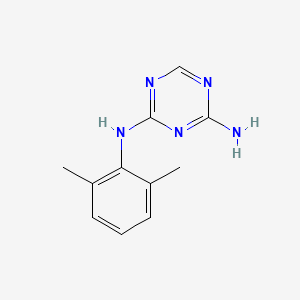![molecular formula C7H16Cl2NO4P B14331494 2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate CAS No. 104254-69-5](/img/structure/B14331494.png)
2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophosphoryl group, an aminium group, and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate typically involves the reaction of trimethylamine with dichlorophosphoryl chloride, followed by the addition of acetic acid. The reaction conditions often require a controlled environment to ensure the proper formation of the compound. The general steps are as follows:
Reaction of Trimethylamine with Dichlorophosphoryl Chloride: This step involves the nucleophilic attack of trimethylamine on dichlorophosphoryl chloride, resulting in the formation of an intermediate.
Addition of Acetic Acid: The intermediate is then reacted with acetic acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The dichlorophosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce a variety of substituted aminium compounds.
Wissenschaftliche Forschungsanwendungen
2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The dichlorophosphoryl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The acetate group may also play a role in the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl [(dichlorophosphoryl)oxy]acetate
- Ethyl [(dichlorophosphoryl)oxy]acetate
Comparison
Compared to similar compounds, 2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate is unique due to the presence of the trimethylethan-1-aminium group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and solubility characteristics are required.
Eigenschaften
CAS-Nummer |
104254-69-5 |
|---|---|
Molekularformel |
C7H16Cl2NO4P |
Molekulargewicht |
280.08 g/mol |
IUPAC-Name |
2-dichlorophosphoryloxyethyl(trimethyl)azanium;acetate |
InChI |
InChI=1S/C5H13Cl2NO2P.C2H4O2/c1-8(2,3)4-5-10-11(6,7)9;1-2(3)4/h4-5H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
YBWGFVGWFRYKFG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[O-].C[N+](C)(C)CCOP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


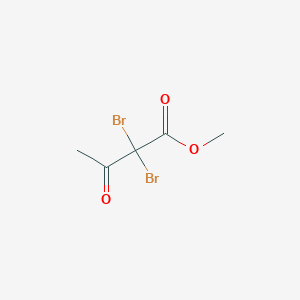
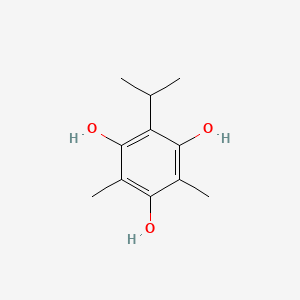

![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
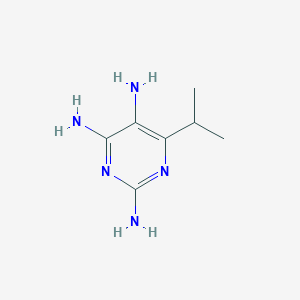
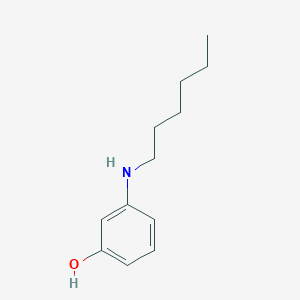
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)

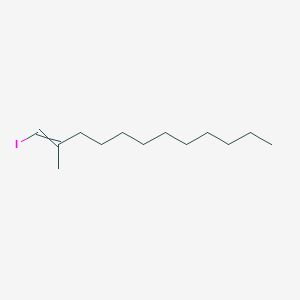
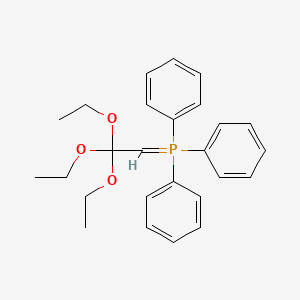

![2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride](/img/structure/B14331477.png)
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
